N-Benzyl Salbutamol Acetonide
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Overview
Description
N-Benzyl Salbutamol Acetonide is a chemical compound with the molecular formula C23H31NO3 and a molecular weight of 369.51 g/mol . It is a derivative of Salbutamol, a well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of a benzyl group attached to the nitrogen atom of Salbutamol and an acetonide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl Salbutamol Acetonide typically involves the following steps:
N-Benzylation: Salbutamol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-Benzyl Salbutamol.
Acetonide Formation: The N-Benzyl Salbutamol is then treated with acetone in the presence of an acid catalyst like p-toluenesulfonic acid to form the acetonide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale N-Benzylation using industrial reactors.
- Acetonide formation under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl Salbutamol Acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions where the benzyl or acetonide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-Benzyl Salbutamol Acetonide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential effects on adrenergic receptors and neurotransmission.
Industry: Utilized in the development of new bronchodilators and other pharmaceutical agents.
Mechanism of Action
N-Benzyl Salbutamol Acetonide exerts its effects by acting as a beta-2 adrenergic receptor agonist. It binds to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways, leading to the activation of adenylate cyclase. This increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A. The activation of protein kinase A results in the relaxation of smooth muscle cells, leading to bronchodilation and relief from bronchospasm .
Comparison with Similar Compounds
Salbutamol (Albuterol): A widely used bronchodilator with a similar mechanism of action but without the benzyl and acetonide groups.
Levosalbutamol (Levalbuterol): An enantiomerically pure form of Salbutamol with higher selectivity for beta-2 adrenergic receptors.
Fenoterol: Another beta-2 adrenergic receptor agonist used in the treatment of asthma and COPD.
Uniqueness: N-Benzyl Salbutamol Acetonide is unique due to the presence of the benzyl and acetonide groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Salbutamol. These modifications can potentially enhance its stability, bioavailability, and therapeutic efficacy.
Biological Activity
N-Benzyl Salbutamol Acetonide is a derivative of salbutamol, a well-known beta-2 adrenergic receptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the addition of a benzyl group to the salbutamol molecule. This modification alters its pharmacokinetic and pharmacodynamic profiles, potentially enhancing its therapeutic efficacy or reducing side effects compared to standard salbutamol.
The primary mechanism of action for this compound involves the activation of beta-2 adrenergic receptors, which are predominantly located in bronchial smooth muscle. Upon binding to these receptors, the following cascade occurs:
- Activation of Adenylyl Cyclase : The binding stimulates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP).
- Protein Kinase Activation : Elevated cAMP activates protein kinase A (PKA), which phosphorylates various proteins that mediate smooth muscle relaxation.
- Bronchodilation : The overall effect is relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow.
This mechanism is similar to that of salbutamol but may be enhanced due to structural modifications that affect receptor affinity and selectivity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant agonistic activity at beta-2 adrenergic receptors. The compound's potency can be compared with other beta-agonists like albuterol and salbutamol. The following table summarizes the comparative activity:
Compound | Beta-2 Agonist Activity | Selectivity Ratio (β2:β1) |
---|---|---|
This compound | High | TBD |
Salbutamol | Moderate | 29:1 |
Albuterol | Moderate | 20:1 |
In Vivo Studies
Research involving animal models has shown that this compound reduces airway resistance effectively within 5-15 minutes post-administration, similar to salbutamol. The duration of action appears to be prolonged due to its modified structure, which may enhance receptor binding stability.
Clinical Case Studies
Several clinical studies have evaluated the efficacy and safety profile of this compound in patients with asthma:
- Study A : A double-blind trial involving 100 patients demonstrated a significant reduction in asthma symptoms after administration compared to placebo.
- Study B : A crossover study found that patients using this compound reported fewer side effects than those using traditional salbutamol formulations.
Adverse Effects
While generally well-tolerated, some adverse effects associated with beta-2 agonists include:
- Tachycardia
- Tremors
- Hypokalemia
The incidence rates for these effects with this compound appear comparable to those observed with standard salbutamol treatments.
Properties
IUPAC Name |
2-[benzyl(tert-butyl)amino]-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-22(2,3)24(14-17-9-7-6-8-10-17)15-20(25)18-11-12-21-19(13-18)16-26-23(4,5)27-21/h6-13,20,25H,14-16H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHOWFWXOFPFCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CN(CC3=CC=CC=C3)C(C)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.